molecular formula C23H23N3O5S2 B3000187 N-(2,4-dimethoxyphenyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide CAS No. 877655-14-6

N-(2,4-dimethoxyphenyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide

Cat. No.: B3000187
CAS No.: 877655-14-6
M. Wt: 485.57
InChI Key: TZVCRPKBOZASPW-UHFFFAOYSA-N
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Description

This compound features a thieno[3,2-d]pyrimidin-4-one core substituted at the 3-position with a 3-methoxyphenyl group and at the 2-position with a thioacetamide moiety linked to a 2,4-dimethoxyphenyl group.

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-[[3-(3-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O5S2/c1-29-15-6-4-5-14(11-15)26-22(28)21-18(9-10-32-21)25-23(26)33-13-20(27)24-17-8-7-16(30-2)12-19(17)31-3/h4-8,11-12H,9-10,13H2,1-3H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZVCRPKBOZASPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC(=CC=C4)OC)SCC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,4-dimethoxyphenyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a complex organic compound with potential biological activity. This article reviews its synthesis, biological properties, and potential therapeutic applications based on available literature.

Chemical Structure

The compound's structure can be broken down as follows:

  • Core Structure : Thieno[3,2-d]pyrimidine ring system.
  • Substituents : Dimethoxyphenyl and methoxyphenyl groups enhance its pharmacological profile.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions including:

  • Formation of the thieno[3,2-d]pyrimidine core.
  • Introduction of the methoxy and dimethoxy substituents.
  • Final acetamide formation through acylation reactions.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • In vitro studies show that derivatives targeting thioredoxin reductase (TrxR) have selective antitumor effects .
  • Structure-Activity Relationship (SAR) studies suggest that modifications to the thieno[3,2-d]pyrimidine structure can enhance potency against various cancer cell lines .

Antimicrobial Activity

The compound's thienopyrimidine framework has been associated with antimicrobial properties:

  • Compounds with similar structures demonstrated activity against bacteria such as Staphylococcus aureus and Escherichia coli .
  • The presence of the thioacetamide group may contribute to its antimicrobial efficacy.

The proposed mechanisms of action for compounds like this compound include:

  • Inhibition of Key Enzymes : Targeting enzymes such as TrxR involved in cancer cell survival.
  • DNA Interaction : Some derivatives have shown the ability to intercalate with DNA, disrupting replication in cancer cells .

Case Studies

  • Study on Antitumor Efficacy : A study evaluated a series of thienopyrimidine derivatives against various human tumor cell lines. The most potent compounds exhibited IC50 values in the low micromolar range .
    CompoundCell LineIC50 (µM)
    AKB5.6
    BDLD7.8
    CHepG210.0
  • Antimicrobial Evaluation : Another study assessed the antimicrobial activity of similar compounds against standard strains using disk diffusion methods.
    MicroorganismZone of Inhibition (mm)
    Staphylococcus aureus15
    Escherichia coli12

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Table 2: Bioactivity and Physicochemical Trends
Compound Key Bioactivity Predicted Solubility Notable Substituent Effects
Target Compound Unknown Moderate (methoxy) Balanced lipophilicity from dual methoxy
G1-4 Cytotoxicity (assumed) Low (CF3, benzyl) Enhanced metabolic stability
Compound 18 CK1 Inhibition Moderate Kinase selectivity via methoxy positioning
CAS 451468-35-2 Unknown Low (benzyl) Increased membrane permeability

Mechanistic Insights

  • The 3-methoxyphenyl group in the target compound may favor π-stacking, while trifluoromethyl groups in analogues enhance electrophilicity .
  • Steric Considerations : Bulkier substituents (e.g., benzyl in CAS 451468-35-2) may hinder binding to flat enzymatic active sites, whereas smaller methoxy groups allow tighter fits .

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